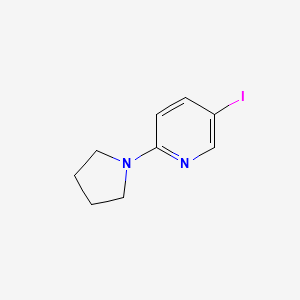

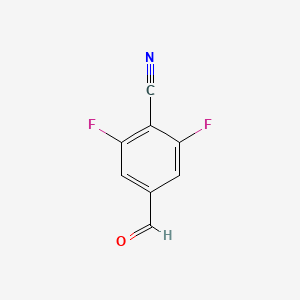

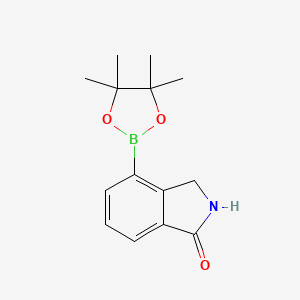

![molecular formula C7H8N2O3 B1323497 Ácido 6,7-dihidro-5H-pirazolo[5,1-b][1,3]oxazin-2-carboxílico CAS No. 718621-99-9](/img/structure/B1323497.png)

Ácido 6,7-dihidro-5H-pirazolo[5,1-b][1,3]oxazin-2-carboxílico

Descripción general

Descripción

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, also known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, is a heterocyclic compound that is widely used in scientific research. It is a member of the pyrazolo[5,1-b][1,3]oxazine family of compounds, which are characterized by their ring-shaped structure. This compound has been extensively studied for its various biological activities due to its unique chemical structure. It has been used in the synthesis of various pharmaceuticals, as well as in the development of new drug delivery systems.

Aplicaciones Científicas De Investigación

Tratamiento de trastornos neurológicos

Este compuesto se ha identificado como un posible inhibidor de PDE4B (fosfodiesterasa 4B), que es una enzima involucrada en las vías de señalización de varios trastornos neurológicos . Al inhibir PDE4B, puede ofrecer beneficios terapéuticos para afecciones como la depresión, la ansiedad y otras disfunciones cognitivas.

Aplicaciones antiinflamatorias

Debido a su acción sobre PDE4B, el compuesto también exhibe propiedades antiinflamatorias . Esto lo convierte en un candidato para el tratamiento de enfermedades inflamatorias, incluidos trastornos autoinmunitarios como la artritis reumatoide y la psoriasis.

Manejo de enfermedades metabólicas

La investigación sugiere que los inhibidores de PDE4B pueden desempeñar un papel en el manejo de enfermedades metabólicas . Este compuesto podría usarse para explorar nuevos tratamientos para la diabetes, la obesidad y el síndrome metabólico al regular las vías inflamatorias asociadas con estas afecciones.

Modulación de enfermedades del SNC

El sistema nervioso central (SNC) se ve altamente afectado por la actividad de PDE4B. Compuestos como el ácido 6,7-dihidro-5H-pirazolo[5,1-b][1,3]oxazin-2-carboxílico podrían usarse para modular la actividad del SNC, ofreciendo posibles beneficios para enfermedades como la esclerosis múltiple y la enfermedad de Parkinson .

Investigación oncológica

Se ha demostrado que los inhibidores de PDE4B afectan los microambientes tumorales y pueden ayudar a prevenir la progresión tumoral . Este compuesto podría ser valioso en la investigación oncológica, particularmente en la comprensión de la señalización y el crecimiento de las células cancerosas.

Desarrollo y síntesis de fármacos

Como entidad química única, este compuesto sirve como un bloque de construcción en la síntesis de moléculas más complejas . Se puede utilizar en procesos de desarrollo de fármacos para crear nuevos productos farmacéuticos con actividades específicas deseadas.

Mecanismo De Acción

Target of Action

The primary targets of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways affected by 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid . Future studies should aim to elucidate these pathways to better understand the compound’s biological effects.

Pharmacokinetics

The pharmacokinetic properties of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for determining the compound’s bioavailability and therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is currently unavailable .

Análisis Bioquímico

Biochemical Properties

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the breakdown of cyclic AMP (cAMP) in cells . By inhibiting PDE4B, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can modulate cAMP levels, thereby influencing various cellular processes.

Cellular Effects

The effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By modulating cAMP levels through PDE4B inhibition, this compound can influence signaling pathways such as the protein kinase A (PKA) pathway, which plays a crucial role in regulating gene expression and metabolic processes . Additionally, it may affect the expression of genes involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid exerts its effects primarily through binding interactions with PDE4B. This binding inhibits the enzyme’s activity, leading to increased levels of cAMP within cells . The elevated cAMP levels activate PKA, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular functions. This mechanism highlights the compound’s potential as a modulator of intracellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and immunomodulatory properties. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body

Transport and Distribution

Within cells and tissues, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as it may interact with different biomolecules depending on its subcellular distribution.

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZDKAJETNSREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620468 | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

718621-99-9 | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

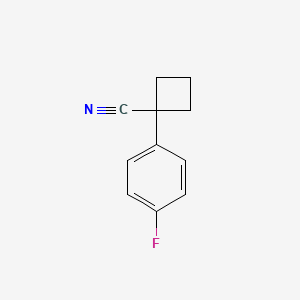

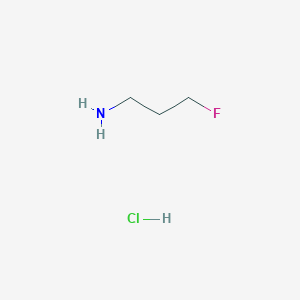

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)